ETHYL 2-[(4-FLUOROPHENYL)METHANESULFONAMIDO]BENZOATE
Overview
Description
ETHYL 2-[(4-FLUOROPHENYL)METHANESULFONAMIDO]BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-fluorophenylmethanesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-FLUOROPHENYL)METHANESULFONAMIDO]BENZOATE typically involves the following steps:
Formation of the Benzoate Ester: The starting material, benzoic acid, is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to form ethyl benzoate.
Introduction of the Sulfonamido Group: The ethyl benzoate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonamido group.
Final Product Formation: The intermediate product is further reacted with methanesulfonyl chloride to yield the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4-FLUOROPHENYL)METHANESULFONAMIDO]BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Reduction: The sulfonamido group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(4-Fluorophenyl)methanesulfonamido]benzoic acid.
Reduction: 2-[(4-Fluorophenyl)methanesulfonamido]benzylamine.
Scientific Research Applications
ETHYL 2-[(4-FLUOROPHENYL)METHANESULFONAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-FLUOROPHENYL)METHANESULFONAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(N-METHYLMETHANESULFONAMIDO)BENZOATE: Similar structure but with a methyl group instead of a fluorophenyl group.
ETHYL 2-(N-PHENYLMETHANESULFONAMIDO)BENZOATE: Similar structure but with a phenyl group instead of a fluorophenyl group.
Uniqueness
ETHYL 2-[(4-FLUOROPHENYL)METHANESULFONAMIDO]BENZOATE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[(4-fluorophenyl)methylsulfonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-2-22-16(19)14-5-3-4-6-15(14)18-23(20,21)11-12-7-9-13(17)10-8-12/h3-10,18H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVGYJOGGOKMIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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